Cas no 797780-54-2 (3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one)

3-2-(2-Methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one is a specialized heterocyclic compound featuring a benzothiazolone core linked to a 2-methoxyphenoxyethyl moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzothiazolone scaffold is known for its bioactivity, while the methoxyphenoxyethyl side chain enhances solubility and potential binding affinity. The compound's stability and synthetic versatility allow for further derivatization, enabling exploration of structure-activity relationships. Its well-defined molecular architecture makes it a promising intermediate for developing novel therapeutic agents or crop protection chemicals. The product is typically characterized by high purity and consistent performance in synthetic applications.
3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one structure
797780-54-2 structure
Product Name:3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one
CAS No:797780-54-2
MF:C16H15NO3S
MW:301.360203027725
CID:5765145
PubChem ID:656169
Update Time:2025-05-27

3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • STK895152
    • 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one
    • 3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE
    • HMS1374H10
    • 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
    • SMR000015009
    • MLS002537051
    • AKOS000649062
    • 797780-54-2
    • HMS2397F22
    • BAS 08977216
    • CHEMBL1569099
    • Z111479608
    • 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one
    • ChemDiv2_001924
    • CCG-120031
    • F1641-0029
    • 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one
    • MLS000076416
    • 2(3H)-Benzothiazolone, 3-[2-(2-methoxyphenoxy)ethyl]-
    • 3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one
    • Inchi: 1S/C16H15NO3S/c1-19-13-7-3-4-8-14(13)20-11-10-17-12-6-2-5-9-15(12)21-16(17)18/h2-9H,10-11H2,1H3
    • InChI Key: QGLZFPCRHDLCIQ-UHFFFAOYSA-N
    • SMILES: S1C(N(C2C=CC=CC1=2)CCOC1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 301.07726451g/mol
  • Monoisotopic Mass: 301.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 64.1Ų

Experimental Properties

  • Density: 1.279±0.06 g/cm3(Predicted)
  • Boiling Point: 470.5±51.0 °C(Predicted)
  • pka: -1.44±0.20(Predicted)

3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one Pricemore >>

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3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one Related Literature

Additional information on 3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one

Comprehensive Overview of 3-2-(2-Methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one (CAS No. 797780-54-2)

The compound 3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one (CAS No. 797780-54-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including the benzothiazole core and methoxyphenoxy side chain, make it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting neurological and inflammatory pathways, aligning with current trends in precision medicine.

In recent years, the demand for benzothiazole derivatives has surged due to their broad-spectrum biological activities. The 3-2-(2-methoxyphenoxy)ethyl moiety in this compound enhances its solubility and bioavailability, addressing a common challenge in drug development. This aligns with the growing focus on AI-driven drug design and computational chemistry, where such molecules are screened for optimized pharmacokinetic properties. Users searching for "benzothiazole-based therapeutics" or "CAS 797780-54-2 applications" will find this compound relevant to cutting-edge research.

The synthesis of 797780-54-2 involves multi-step organic reactions, often starting from 2-aminothiophenol and 2-methoxyphenoxyethyl bromide. Its purity and stability are critical for reproducibility in studies, a topic frequently queried in academic forums. Environmental considerations also play a role, as sustainable synthesis methods for heterocyclic compounds are increasingly prioritized. This reflects the broader industry shift toward green chemistry principles, a hot topic in 2024.

From a commercial perspective, CAS 797780-54-2 is cataloged by major chemical suppliers as a high-value research chemical. Its pricing and availability are often searched alongside terms like "bulk benzothiazole suppliers" or "custom synthesis services." Analytical data (HPLC, NMR) for this compound is rigorously documented, meeting the stringent requirements of peer-reviewed publications—a key concern for researchers validating experimental results.

Emerging studies suggest potential cross-disciplinary uses of 3-2-(2-methoxyphenoxy)ethyl-2,3-dihydro-1,3-benzothiazol-2-one in material science, particularly in organic electronics. Its conjugated system shows promise for semiconductor applications, coinciding with increased searches for "small molecule organic semiconductors." This dual applicability in life sciences and advanced materials underscores its scientific importance.

Safety profiles of this compound are well-documented in SDS sheets, with no significant hazards under standard handling conditions. Researchers often search for "797780-54-2 safety data" alongside "benzothiazole toxicity studies," indicating strong interest in responsible usage protocols. Regulatory compliance information is readily available for global markets, excluding controlled substance classifications.

In summary, 797780-54-2 represents a compelling case study in modern chemical innovation. Its relevance to drug discovery pipelines, sustainable synthesis, and advanced materials positions it at the intersection of multiple high-growth research fields. The compound's nomenclature (IUPAC name) and structural nuances continue to inspire both academic and industrial investigations worldwide.

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